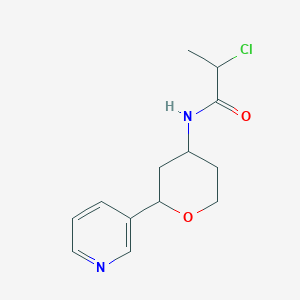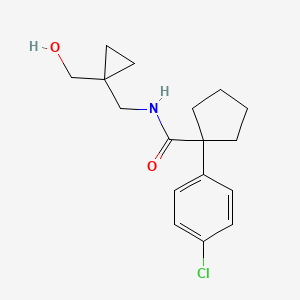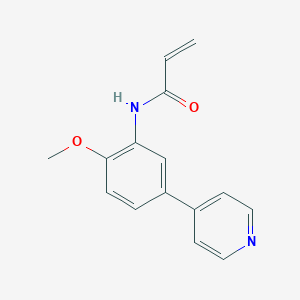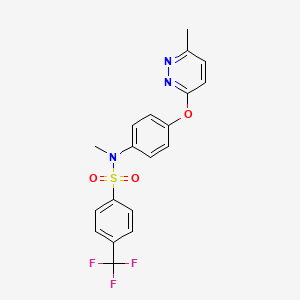
N-(4-carbamoylthiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-carbamoylthiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized and studied for its biological properties.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : A study by Kumara et al. (2018) detailed the synthesis of a similar pyrazole derivative, providing insights into the molecular structure through spectral and X-ray crystal structure analyses. This study illustrates the methodologies for synthesizing and characterizing similar compounds (Kumara et al., 2018).
Therapeutic Potential and Biological Activity
- Cytotoxicity Studies : Hassan et al. (2014) conducted a study on similar pyrazole derivatives, evaluating their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential medical applications of these compounds (Hassan et al., 2014).
- Antimicrobial Activity : The antimicrobial properties of thiophenyl pyrazoles and isoxazoles were investigated by Sowmya et al. (2018). Their study focused on the synthesis of these compounds and their effectiveness against bacterial strains, showing the potential use of pyrazole derivatives in combating infections (Sowmya et al., 2018).
Analytical Applications
- Molecular Interaction Studies : Shim et al. (2002) explored the molecular interactions of a pyrazole derivative with cannabinoid receptors, providing valuable insights for understanding how similar compounds interact at the molecular level (Shim et al., 2002).
Industrial Applications
- Antioxidant Properties : Amer et al. (2011) researched the synthesis of pyrazole derivatives and evaluated their effectiveness as antioxidant additives for lubricating oils, indicating a potential industrial application of these compounds (Amer et al., 2011).
Environmental Impact
- Protective Effects Against Oxidative Stress : Soliman et al. (2019) studied a pyrazolecarboxamide derivative's protective effects against oxidative stress induced by lead nitrate in Clarias gariepinus, suggesting environmental applications for such compounds (Soliman et al., 2019).
Properties
IUPAC Name |
N-(4-carbamoylthiophen-3-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-20-14(7-12(19-20)10-5-3-2-4-6-10)16(22)18-13-9-23-8-11(13)15(17)21/h2-9H,1H3,(H2,17,21)(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOVGYRUWIOFRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CSC=C3C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2385250.png)




![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2385257.png)
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2385258.png)

![5-bromo-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2385262.png)



![2-Chloro-N-[1-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2385267.png)
